Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gaultherin can be synthesized through the enzymatic glycosylation of methyl salicylate. The process involves the use of specific enzymes such as gaultherase, which catalyzes the attachment of a glucose molecule to methyl salicylate . The reaction typically occurs under mild conditions, with temperatures ranging from 25-40°C and an ethanol concentration of 85-95% .
Industrial Production Methods: Industrial production of gaultherin often involves the extraction from plant sources such as Gaultheria procumbens. The extraction process can be optimized using techniques like UV-photo extraction combined with drying agents to inactivate the gaultherase enzyme, thereby increasing the yield of gaultherin . The optimal conditions for extraction include temperatures between 24-32°C and extraction times ranging from 20-75 minutes .
Chemical Reactions Analysis
Types of Reactions: Gaultherin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down gaultherin into methyl salicylate and glucose.
Major Products Formed:
Hydrolysis: Methyl salicylate and glucose.
Oxidation: Salicylic acid derivatives.
Scientific Research Applications
Gaultherin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
Biology:
Medicine:
- Explored for its anti-inflammatory, analgesic, and antimicrobial properties .
- Potential use in developing new pain relief medications and anti-inflammatory drugs .
Industry:
Mechanism of Action
Gaultherin exerts its effects primarily through the release of methyl salicylate upon hydrolysis . Methyl salicylate is then metabolized to salicylic acid, which inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . This mechanism is similar to that of aspirin but with potentially fewer gastrointestinal side effects .
Comparison with Similar Compounds
Salicin: Found in willow bark, metabolized to salicylic acid in the body.
Acetylsalicylic Acid (Aspirin): A synthetic derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Uniqueness:
Properties
IUPAC Name |
methyl 2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O12/c1-27-17(26)8-4-2-3-5-10(8)30-19-16(25)14(23)13(22)11(31-19)7-29-18-15(24)12(21)9(20)6-28-18/h2-5,9,11-16,18-25H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUNCYDAXJGCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871690 |
Source
|
Record name | Methyl 2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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